methyl 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound with the molecular formula C₁₆H₁₈O₅. It falls within the class of chromone derivatives and exhibits interesting properties due to its chromenone core structure .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the esterification of 3-hexyl-4,8-dimethylchromen-2,7-diol with propanoic acid in the presence of a suitable acid catalyst. The reaction proceeds via the formation of an ester linkage, resulting in the desired methyl 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate .
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have synthesized this compound in the laboratory setting. due to its unique structure, it remains a rare and specialized chemical .
Chemical Reactions Analysis
Reactivity:: Methyl 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions:
Ester Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester group occurs, yielding the corresponding alcohol and carboxylic acid.
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, resulting in the replacement of the methoxy group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol .
- Acid-catalyzed hydrolysis: Use dilute sulfuric acid or hydrochloric acid.
- Basic hydrolysis: Employ sodium hydroxide or potassium hydroxide.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Use reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug lead.
Medicine: Exploring its pharmacological properties.
Industry: Its unique structure may find applications in materials science or specialty chemicals .
Mechanism of Action
The specific mechanism by which this compound exerts its effects remains an area of ongoing research. It may interact with cellular targets, affecting signaling pathways or enzymatic processes .
Comparison with Similar Compounds
While methyl 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is relatively rare, its uniqueness lies in its chromone core structure. Similar compounds include other chromones, flavonoids, and related heterocyclic derivatives .
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C21H28O5/c1-6-7-8-9-10-17-13(2)16-11-12-18(25-15(4)20(22)24-5)14(3)19(16)26-21(17)23/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
WEHRLTYEQAOXLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)OC)C)OC1=O)C |
Origin of Product |
United States |
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